![molecular formula C14H18N2O4 B184706 4,5-Di-morpholin-4-yl-[1,2]benzoquinone CAS No. 4608-10-0](/img/structure/B184706.png)
4,5-Di-morpholin-4-yl-[1,2]benzoquinone
Overview
Description
“4,5-Di-morpholin-4-yl-[1,2]benzoquinone” is a chemical compound with the molecular formula C14H18N2O4 . It is also known by its CAS number 4608-10-0.
Molecular Structure Analysis
The molecular structure of “4,5-Di-morpholin-4-yl-[1,2]benzoquinone” consists of 14 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The molecular weight of the compound is 278.3 g/mol.Scientific Research Applications
Proteomics Research
4,5-Di-morpholin-4-yl-[1,2]benzoquinone is utilized in proteomics research due to its reactivity with protein side chains. This compound can be used to label or modify proteins, thus aiding in the identification and analysis of protein structures and functions .
Antibacterial and Antifungal Applications
Quinone derivatives, including 4,5-dimorpholin-4-ylbenzo-1,2-quinone, have shown effectiveness as antibacterial and antifungal agents. Their bioactive properties make them suitable for developing new antibiotics to combat microbial infections and biofilms .
Antitumoral Research
In the field of cancer research, quinones are known for their potential antitumoral properties. The redox properties of compounds like 4,5-dimorpholin-4-ylbenzo-1,2-quinone make them candidates for creating chemotherapeutic agents that target cancer cells .
Enzymatic and Physiological Systems
This compound plays a significant role in enzymatic and physiological systems due to its ability to act as a redox mediator. It is involved in electron-transfer processes, which are crucial for the proper functioning of living organisms .
Chemosensor Development
The unique structure of 4,5-dimorpholin-4-ylbenzo-1,2-quinone allows it to be used in the development of chemosensors. These sensors can detect specific chemical changes within a biological system or environment .
Catalyst in Chemical Reactions
Due to its reactive nature, this compound can serve as a catalyst in various chemical reactions. It can facilitate the transformation of certain reactants into products more efficiently, making it valuable in synthetic chemistry .
Dye and Pigment Industry
Quinones are integral in the dye and pigment industry. 4,5-Dimorpholin-4-ylbenzo-1,2-quinone can be used to synthesize dyes with specific properties for textiles, inks, and other materials .
Energy Storage Solutions
Research into energy storage has explored the use of quinone derivatives. Their ability to undergo redox reactions makes them suitable for use in batteries and other energy storage devices, where they can contribute to the development of more efficient and sustainable technologies .
properties
IUPAC Name |
4,5-dimorpholin-4-ylcyclohexa-3,5-diene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-13-9-11(15-1-5-19-6-2-15)12(10-14(13)18)16-3-7-20-8-4-16/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOGDPVZDITNCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C(=O)C=C2N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291645 | |
Record name | 4,5-Di-morpholin-4-yl-[1,2]benzoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Di-morpholin-4-yl-[1,2]benzoquinone | |
CAS RN |
4608-10-0 | |
Record name | NSC76964 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76964 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Di-morpholin-4-yl-[1,2]benzoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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